molecular formula C12H14N2O2 B12853328 2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide

2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide

Cat. No.: B12853328
M. Wt: 218.25 g/mol
InChI Key: CGOCURCQCQWCAJ-UHFFFAOYSA-N
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Description

2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation . This inhibition can lead to reduced oxidative damage and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl group and a hydroxyacetimidamide moiety differentiates it from other benzofuran derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-ethyl-1-benzofuran-3-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C12H14N2O2/c1-2-10-9(7-12(13)14-15)8-5-3-4-6-11(8)16-10/h3-6,15H,2,7H2,1H3,(H2,13,14)

InChI Key

CGOCURCQCQWCAJ-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C2=CC=CC=C2O1)C/C(=N/O)/N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)CC(=NO)N

Origin of Product

United States

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